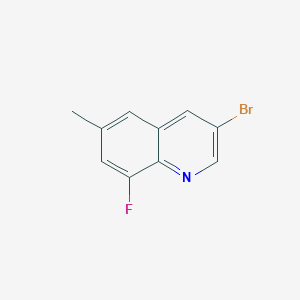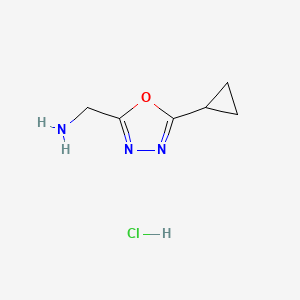
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a compound with the CAS Number: 1803599-01-0 . It has a molecular weight of 230.1 and is typically in the form of a powder . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9 (11)8 (6)5-7;/h1-3,7,11H,4-5,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 230.1 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives :
- 2-Amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide is useful for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to folic acid analogs, demonstrating its utility in chemical synthesis (Piper, McCaleb, & Montgomery, 1987).
Pharmacology and Receptor Studies :
- Trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. They showed potential as central D1 agonists (Claudi et al., 1996).
Metabolism Research :
- Studies on the metabolism of 2-aminoindane (2,3-dihydro-1H-inden-2-amine) and its derivatives have provided insights into their in vitro and in vivo metabolic pathways, which is crucial for drug testing and understanding human and animal responses to these compounds (Manier et al., 2019).
Crystallography and Structural Analysis :
- X-ray structure determination has been utilized to understand the stereochemistry of related compounds, aiding in the synthesis and characterization of new molecules for various applications (Nakamura et al., 1976).
Novel Compound Synthesis :
- The creation of naphtho[2,1-d]oxazole compounds from 2-amino-1,4-naphthoquinone under certain conditions showcases the compound's versatility in generating new chemical entities (Van Aeken et al., 2011).
DNA Binding and Biological Activity Studies :
- New chiral Schiff Bases related to 2-amino-2,3-dihydro-1H-inden-2-ol have been synthesized and their interaction with DNA studied. This highlights its relevance in understanding the influence of remote substituents on biological activity (Bora et al., 2021).
NMR Spectroscopy and Chiral Discrimination :
- Thiourea derivatives of compounds like 2-[(1R)-1-aminoethyl]phenol have been compared for their effectiveness as chiral solvating agents in NMR spectroscopy, which is crucial for enantiodiscrimination in chemical analysis (Recchimurzo et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, this compound can alter metabolic fluxes within the cell, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves key amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time due to degradation or metabolic adaptation by the cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes, influencing the levels of various metabolites . For instance, it can affect the activity of enzymes in the glycolytic pathway, leading to changes in the production of ATP and other key metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells. The distribution of this compound can affect its bioavailability and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for the compound’s role in modulating cellular processes.
Propiedades
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-4-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9(11)8(6)5-7;/h1-3,7,11H,4-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGZTBHBKCSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
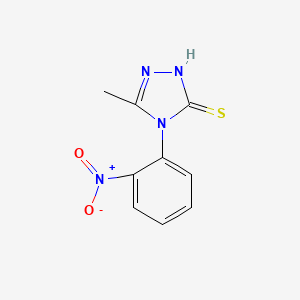
![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)

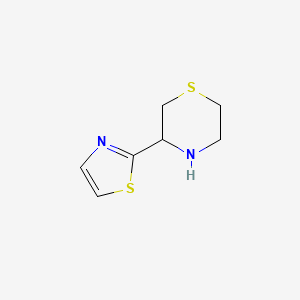
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
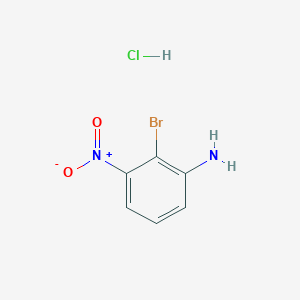

![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)
![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
